molecular formula C20H17N3O5 B11362061 N-[4-(acetylamino)phenyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

N-[4-(acetylamino)phenyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11362061
M. Wt: 379.4 g/mol
InChI Key: HQNWKVIKSIAXIJ-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the oxazole ring: This involves the cyclization of α-haloketones with amides or nitriles.

    Coupling reactions: The final step involves coupling the benzodioxin and oxazole intermediates with the acetamidophenyl group using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(4-HYDROXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE
  • 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H17N3O5/c1-12(24)21-14-3-5-15(6-4-14)22-20(25)16-11-18(28-23-16)13-2-7-17-19(10-13)27-9-8-26-17/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,25)

InChI Key

HQNWKVIKSIAXIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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